3-Ethoxy-2-(2-pyridyloxy)propan-1-amine
Description
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-ethoxy-2-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C10H16N2O2/c1-2-13-8-9(7-11)14-10-5-3-4-6-12-10/h3-6,9H,2,7-8,11H2,1H3 |
InChI Key |
FOQBIMQAFAKLEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CN)OC1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Propylamine (Propan-1-amine)
- Molecular Formula : C₃H₉N; Molecular Weight : 59.11 g/mol .
- Key Differences : Lacks substituents, making it a simple primary amine.
- Properties/Applications: High volatility and basicity (pKa ~10.5), used as an industrial solvent and precursor for pharmaceuticals. Limited coordination capability compared to 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine due to the absence of pyridyloxy or ethoxy groups .
1,3-Dimethoxypropan-2-amine
- Molecular Formula: C₅H₁₃NO₂; Molecular Weight: 119.16 g/mol .
- Key Differences : Methoxy groups at positions 1 and 3.
- Properties/Applications :
Pyridyloxy-Containing Compounds
Pyridalyl
- Molecular Formula: C₁₉H₁₄Cl₄F₃NO₃; Molecular Weight: 491.12 g/mol .
- Key Differences : Contains a 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether group.
- Properties/Applications :
Coordination Chemistry and Ligand Behavior
P–Ru-Complexes with Chelate-Bridge-Switch
- Study Overview : Compared 2-picolyl (PhP(pic)₂) and 2-pyridyloxy (PhP(pyO)₂) ligands in Ru-complexes .
- Key Findings :
- 2-Pyridyloxy ligands (e.g., in this compound) stabilize Ru(κ²-pyO) chelate motifs, enabling reversible switching upon reaction with CO or CNtBu.
- 2-Picolyl ligands exhibit weaker π-backbonding, leading to less stable complexes.
- Computational analyses confirm that pyridyloxy groups enhance electronic delocalization, favoring ligand retention during chelate-bridge switching .
Physicochemical Properties of Selected Amines
Research Findings and Implications
- Coordination Versatility : The pyridyloxy group in this compound enables selective metal-ligand interactions, distinguishing it from methoxy- or alkyl-substituted amines .
- Industrial Relevance : Simpler amines like propylamine dominate bulk applications, while pyridyloxy derivatives are niche ligands or intermediates .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-ethoxy-2-(2-pyridyloxy)propan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, pyridyloxy groups can be introduced via SN2 reactions using 2-pyridinol and a halogenated propanol precursor under basic conditions (e.g., K₂CO₃ in DMF). Subsequent ethoxylation may require Williamson ether synthesis with ethyl bromide and a deprotonated alcohol intermediate. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical to achieve >95% purity. Reaction temperature (40–80°C) and solvent polarity significantly impact regioselectivity and byproduct formation .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY, HSQC) to resolve stereochemistry and substituent effects. For example, the ethoxy group’s methyl protons appear as a triplet (~1.2 ppm), while pyridyl protons resonate between 6.8–8.5 ppm. Computational methods (DFT, B3LYP/6-31G*) can predict electron density distribution, aiding in understanding hydrogen-bonding potential or nucleophilic sites. Mass spectrometry (ESI-TOF) confirms molecular weight and fragmentation patterns .
Q. What preliminary biological assays are suitable for screening this compound’s activity?
- Methodological Answer : Start with enzyme inhibition assays (e.g., cytochrome P450 isoforms) due to the pyridyl group’s metal-coordinating ability. Use fluorescence-based or HPLC-coupled assays to monitor substrate conversion. For receptor-binding studies, radioligand displacement assays (e.g., GABAₐ or adrenergic receptors) are recommended. Always include positive controls (e.g., known inhibitors) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How does the ethoxy group’s position influence metabolic stability compared to methoxy or unsubstituted analogs?
- Methodological Answer : Perform comparative in vitro metabolism studies using liver microsomes (human/rat). Monitor phase I oxidation via LC-MS/MS; ethoxy groups may resist demethylation better than methoxy groups, altering half-life. Pair with molecular docking to assess interactions with CYP3A4/2D6 active sites. For example, ethoxy’s larger steric bulk may reduce metabolic clearance by 20–40% compared to methoxy derivatives .
Q. What strategies resolve contradictions in reported biological activity data for pyridyloxy-amine derivatives?
- Methodological Answer : Cross-validate assays under standardized conditions (pH, temperature, buffer composition). For instance, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations. Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) and apply statistical tools (Bland-Altman plots) to identify systematic biases. Re-synthesize disputed compounds to confirm structural integrity .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Methodological Answer : Apply QSAR models incorporating logP, polar surface area (<90 Ų), and P-glycoprotein substrate likelihood. Molecular dynamics simulations (e.g., CHARMM36 force field) can predict membrane partitioning. For example, replacing the ethoxy group with a trifluoroethoxy moiety (logP increase from 1.8 to 2.5) may enhance BBB permeability but requires validation via in situ perfusion assays .
Q. What experimental designs mitigate oxidative degradation during long-term stability studies?
- Methodological Answer : Store samples under nitrogen atmosphere at –20°C with desiccants (silica gel). Use HPLC-PDA to track degradation products (e.g., amine oxidation to nitroso compounds). Add antioxidants (0.1% BHT) to formulations and test pH stability (2–9) via forced degradation. Accelerated stability studies (40°C/75% RH for 6 months) correlate with shelf-life predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
